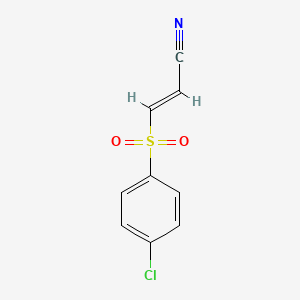
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the ethyl ester function in the molecule suggests that it may have interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related ethyl pyrazole-4-carboxylate derivatives has been reported in several studies. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation reactions at low temperatures, demonstrating the feasibility of introducing the trifluoromethyl group onto the pyrazole ring . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was synthesized through selective cyclocondensation, indicating the versatility of pyrazole derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various analytical techniques. X-ray crystallography has been used to determine the crystal structure of similar compounds, providing insights into their molecular geometry and conformation . NMR spectroscopy, including 1H-NMR and 13C-NMR, has been employed to elucidate the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, which could be relevant for understanding the structural aspects of the target compound .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles . The reactivity of the amino group in ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate has been explored through diazotization and coupling reactions, leading to the formation of various heterocyclic systems . These studies suggest that ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate could also participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group can impart unique properties such as increased lipophilicity and chemical stability . The amino group can contribute to the compound's basicity and potential for forming hydrogen bonds, which may affect its solubility and reactivity . The ester group could make the compound more susceptible to hydrolysis under certain conditions, which is important for its potential applications .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a versatile building block in the synthesis of heterocyclic compounds due to its reactivity. It is instrumental in generating a variety of heterocyclic frameworks, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing its utility in diverse synthetic routes. The unique reactivity of derivatives related to this compound offers mild reaction conditions, enabling the generation of versatile cynomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, highlighting its significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Applications
Pyrazole derivatives, such as ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have shown promising anticancer activities. These compounds are being extensively studied for their potential as anticancer agents, with various pyrazoline derivatives demonstrating significant efficacy in preclinical models. This research suggests a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer properties. Such compounds have been explored for their role in inhibiting various cancer targets, underscoring the importance of pyrazoline and its derivatives in the development of new therapeutic strategies against cancer (Shaaban, Mayhoub, & Farag, 2012).
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, integral to ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has been identified as a significant contributor to anti-inflammatory and antibacterial activities. Research indicates that the position of the trifluoromethyl group on the pyrazole nucleus plays a crucial role in the activity profile of the compounds. This has led to the exploration of trifluoromethylpyrazoles as potential anti-inflammatory and antibacterial agents, offering a promising avenue for the development of new drugs with enhanced activity profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthetic and Medicinal Chemistry
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a fundamental scaffold in the synthesis of biologically active compounds, exhibiting a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This compound's versatility in synthetic applicability underscores its significance in medicinal chemistry, offering pathways to novel therapeutic agents (Cetin, 2020).
Propiedades
IUPAC Name |
ethyl 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-3-16-7(15)4-5(8(9,10)11)13-14(2)6(4)12/h3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHUGBVQYUXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431597 | |
| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
317806-48-7 | |
| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317806-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



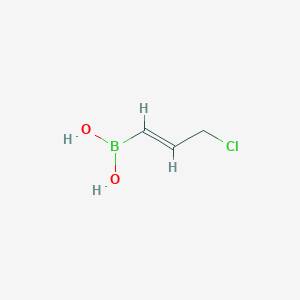
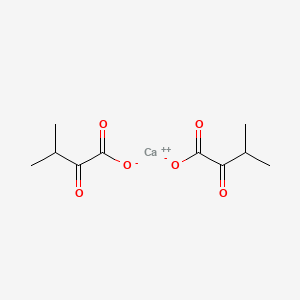
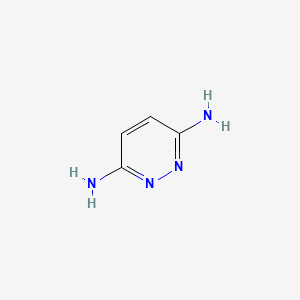
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)



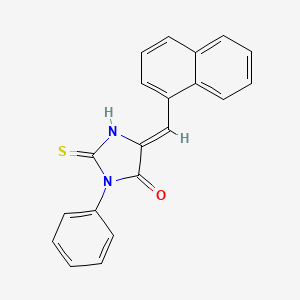
![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)
